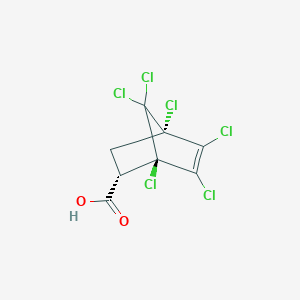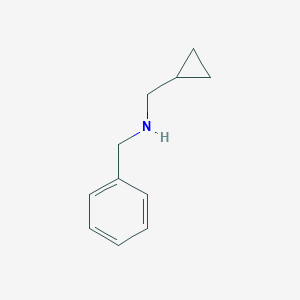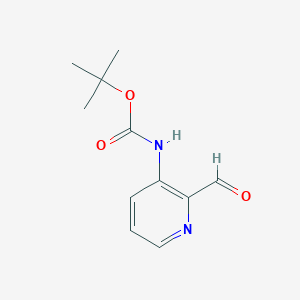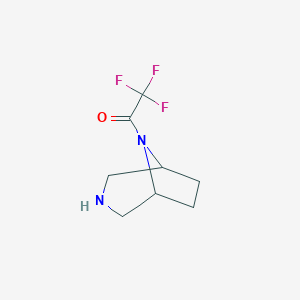
1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid, also known as Endrin, is a highly toxic pesticide that was widely used in the United States from the 1950s until it was banned in 1984. This compound is classified as a persistent organic pollutant (POP) and is known to have harmful effects on both human health and the environment. In
科学研究应用
1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid has been extensively studied for its toxicological effects on both humans and animals. It has been shown to have harmful effects on the nervous system, liver, and kidneys. 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid has also been found to be a carcinogen and mutagen in animal studies.
作用机制
1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid acts as a neurotoxin by binding to the GABA-A receptor in the central nervous system, leading to the inhibition of neurotransmitter release. This results in seizures, convulsions, and ultimately, death.
生化和生理效应
1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid has been shown to have a wide range of biochemical and physiological effects on both humans and animals. It has been found to cause liver damage, kidney damage, and neurological damage. 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid has also been linked to cancer and reproductive problems.
实验室实验的优点和局限性
1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid is a highly toxic compound that requires careful handling and disposal. It is commonly used in laboratory experiments to study its toxicological effects on various organisms. However, due to its harmful nature, the use of 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid in laboratory experiments is limited.
未来方向
There are several future directions for the study of 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid. One area of research is the development of safer and more effective pesticides to replace 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid. Another area of research is the development of treatments for 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid poisoning in humans and animals. Additionally, further studies are needed to fully understand the long-term effects of 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid exposure on human health and the environment.
Conclusion:
In conclusion, 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid is a highly toxic pesticide that has been banned in the United States due to its harmful effects on human health and the environment. Although its use has been discontinued, 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid remains a significant environmental pollutant that requires further study. By understanding the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid, we can work towards developing safer and more effective pesticides and treatments for 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid poisoning.
合成方法
1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid is synthesized by the reaction of hexachlorocyclopentadiene with acrolein in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to yield 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid. The synthesis of 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid is a complex process that requires careful handling due to its highly toxic nature.
属性
CAS 编号 |
115565-70-3 |
|---|---|
产品名称 |
1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid |
分子式 |
C8H4Cl6O2 |
分子量 |
344.8 g/mol |
IUPAC 名称 |
(1R,2S,4S)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C8H4Cl6O2/c9-3-4(10)7(12)2(5(15)16)1-6(3,11)8(7,13)14/h2H,1H2,(H,15,16)/t2-,6-,7+/m0/s1 |
InChI 键 |
UZNJCXPVWJLOQY-CFHWFIACSA-N |
手性 SMILES |
C1[C@H]([C@]2(C(=C([C@@]1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O |
SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O |
规范 SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O |
同义词 |
1,4,5,6,7,7-hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid HBHECA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate;hydrochloride](/img/structure/B54295.png)






![1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester](/img/structure/B54313.png)

![N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide](/img/structure/B54317.png)


